molecular formula C12H12O2S B1281502 4-(1-Benzothiophen-3-yl)butanoic acid CAS No. 24444-97-1

4-(1-Benzothiophen-3-yl)butanoic acid

Cat. No.: B1281502
CAS No.: 24444-97-1
M. Wt: 220.29 g/mol
InChI Key: NHPNSMHPYFWPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Benzothiophen-3-yl)butanoic acid is a useful research compound. Its molecular formula is C12H12O2S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Modeling and Pharmacological Properties

4-(Thiophen-2-yl)butanoic acid, a cyclic substitute of the natural ligand capsaicin, has been utilized in synthesizing a new class of amides. These compounds have been subjected to molecular modeling, docking experiments, and molecular dynamics simulations to understand their interaction with the target. They were found to activate TRPV1 channels, indicating potential as TRPV1 agonists, and were assessed for protective roles against oxidative stress in certain cell lines, as well as for analgesic activity in vivo (Aiello et al., 2016).

Antioxidant Properties

Research has been conducted on compounds derived from 4-(thiophen-2-yl)butanoic acid for their antioxidant properties. These compounds were synthesized and evaluated for their ability to inhibit non-enzymatic lipid peroxidation. The study aimed to develop methods for preparing such compounds and understand their potential as antioxidants (Dovbnya et al., 2022).

Choleretic Activity

A series of 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids, including 4-(1-Benzothiophen-3-yl)butanoic acid derivatives, were synthesized and evaluated for choleretic activity. These studies aimed to understand how variations in the heterocyclic ring affect choleretic activity, with several cases showing promising results (Grella et al., 1987).

Synthesis and Evaluation of Urease Inhibitors

The compound 4-(1H-indol-3-yl)butanoic acid was used as a starting point for synthesizing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules were evaluated as urease inhibitors and displayed potent inhibitory potential, suggesting potential applications in therapeutic drug design (Nazir et al., 2018).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of derivatives of this compound. Various derivatives were synthesized and tested for antibacterial activity, with some showing effectiveness against specific bacterial strains (Naganagowda & Petsom, 2011).

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-12(14)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPNSMHPYFWPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500487
Record name 4-(1-Benzothiophen-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24444-97-1
Record name 4-(1-Benzothiophen-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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